molecular formula C8H15NO B13328306 5-Methoxyoctahydrocyclopenta[c]pyrrole

5-Methoxyoctahydrocyclopenta[c]pyrrole

Cat. No.: B13328306
M. Wt: 141.21 g/mol
InChI Key: HOSINEZWSMJVLU-UHFFFAOYSA-N
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Description

5-Methoxyoctahydrocyclopenta[c]pyrrole is a heterocyclic compound with a unique structure that includes a five-membered ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyoctahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the use of α,β-unsaturated aldehydes in multicomponent reactions, which can lead to the formation of pyrrole derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron(III) chloride, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyoctahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iron(III) chloride for condensation reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole oxides, while reduction can yield pyrrolidines .

Mechanism of Action

The mechanism of action of 5-Methoxyoctahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxyoctahydrocyclopenta[c]pyrrole include pyrrole, pyrrolidine, and other substituted pyrroles .

Uniqueness

What sets this compound apart from other similar compounds is its unique structure, which includes a methoxy group and a fused cyclopentane ring. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-methoxy-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole

InChI

InChI=1S/C8H15NO/c1-10-8-2-6-4-9-5-7(6)3-8/h6-9H,2-5H2,1H3

InChI Key

HOSINEZWSMJVLU-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CNCC2C1

Origin of Product

United States

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